6-Methyl-2-vinylpyridine 6-Methyl-2-vinylpyridine
Brand Name: Vulcanchem
CAS No.: 1122-70-9
VCID: VC20965372
InChI: InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3
SMILES: CC1=NC(=CC=C1)C=C
Molecular Formula: C8H9N
Molecular Weight: 119.16 g/mol

6-Methyl-2-vinylpyridine

CAS No.: 1122-70-9

Cat. No.: VC20965372

Molecular Formula: C8H9N

Molecular Weight: 119.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-vinylpyridine - 1122-70-9

Specification

CAS No. 1122-70-9
Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
IUPAC Name 2-ethenyl-6-methylpyridine
Standard InChI InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3
Standard InChI Key VMWGBWNAHAUQIO-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C=C
Canonical SMILES CC1=NC(=CC=C1)C=C

Introduction

Chemical Identity and Basic Properties

6-Methyl-2-vinylpyridine (also known as 2-ethenyl-6-methylpyridine) is an organic compound with the molecular formula C8H9N. It belongs to the class of substituted pyridines, specifically featuring a vinyl group at position 2 and a methyl group at position 6 of the pyridine ring. This arrangement of functional groups contributes to its distinct chemical reactivity and physical properties.
The compound appears as a colorless to yellow liquid at room temperature with a characteristic odor. Its basic nitrogen in the pyridine ring confers weakly basic properties, while the vinyl group provides sites for various addition and polymerization reactions. These dual reactive centers make it particularly valuable in organic synthesis applications .

Structural and Molecular Information

The structure of 6-Methyl-2-vinylpyridine consists of a six-membered aromatic heterocyclic ring containing one nitrogen atom. The vinyl group (ethenyl) is attached at the 2-position, while the methyl group is located at the 6-position. This specific arrangement of substituents creates unique electronic and steric effects that influence its reactivity patterns.

ParameterValue
Chemical FormulaC8H9N
Molecular Weight119.16 g/mol
CAS Registry Number1122-70-9
EINECS Number214-357-7
IUPAC Name2-ethenyl-6-methylpyridine
Common Synonyms6-methyl-2-vinylpyridine, 2-methyl-6-vinylpyridine
Table 1. Chemical identity parameters of 6-Methyl-2-vinylpyridine .

Physical and Chemical Properties

6-Methyl-2-vinylpyridine possesses a distinctive set of physical and chemical properties that determine its behavior in various applications and reactions. Understanding these properties is essential for predicting its reactivity and handling requirements.

Physical Properties

The physical state of 6-Methyl-2-vinylpyridine at standard conditions is a colorless to pale yellow liquid with a distinctive aromatic odor. It exhibits moderate volatility and is soluble in most common organic solvents, making it suitable for various synthetic applications .

PropertyValueReference/Note
Physical StateColorless to yellow liquid
OdorDistinctive aromatic
Density0.954 ± 0.06 g/cm³Predicted value
Boiling Point73°C at 21 Torr
Boiling Point (at atm. pressure)Approximately 160°C
SolubilitySoluble in organic solvents
pKa5.52 ± 0.10Predicted value
Table 2. Key physical properties of 6-Methyl-2-vinylpyridine.

Chemical Reactivity

The chemical reactivity of 6-Methyl-2-vinylpyridine is dominated by its two main functional groups: the pyridine ring and the vinyl group. The nitrogen in the pyridine ring contributes to its basicity, while the vinyl group provides a site for addition reactions and polymerization.
The compound can participate in various reaction types:

  • Nucleophilic substitution reactions typical of pyridines

  • Addition reactions at the vinyl group

  • Polymerization through the vinyl moiety

  • Coordination chemistry through the pyridine nitrogen
    The dual reactivity makes it particularly valuable in organic synthesis as a building block for more complex molecular architectures. The predicted pKa value of 5.52 ± 0.10 indicates moderate basicity, which is characteristic of substituted pyridines .

Synthesis and Preparation Methods

Starting MaterialRelevance to Synthesis
2,6-Lutidine (2,6-dimethylpyridine)Common precursor for selective functionalization
6-Methyl-2-pyridinecarboxaldehydeFor Wittig-type vinylation
2-Bromo-6-methylpyridineFor cross-coupling approaches
6-Methyl-2-pyridyl methanolFor dehydration routes
Pinacol vinylboronateFor cross-coupling methodologies
Table 3. Common starting materials for the synthesis of 6-Methyl-2-vinylpyridine .

Applications and Uses

The unique structure and reactivity of 6-Methyl-2-vinylpyridine make it valuable in various applications across multiple fields of chemistry and materials science.

Polymer Chemistry

The vinyl group in 6-Methyl-2-vinylpyridine enables it to participate in polymerization reactions, leading to the formation of functional polymers with pyridine moieties in their structure. These polymers can exhibit interesting properties such as:

  • Metal ion coordination ability through the pyridine nitrogen

  • pH-responsive behavior

  • Enhanced thermal stability

  • Specific binding capabilities for various applications
    Such polymers find applications in specialized coatings, ion-exchange resins, and functional materials.

Organic Synthesis

Hazard TypeClassification
FlammabilityFlammable (R10)
ToxicityHarmful by inhalation, skin contact, and if swallowed (R20/21/22)
CorrosivityCauses burns (R34)
Eye IrritationIrritating to the eyes (R36)
UN IdentificationUN 2924
Table 4. Hazard classification of 6-Methyl-2-vinylpyridine .

Structural Analogs and Related Compounds

Several compounds share structural similarities with 6-Methyl-2-vinylpyridine, each with distinct properties and applications. Understanding these relationships helps contextualize the unique characteristics of 6-Methyl-2-vinylpyridine within the broader family of substituted pyridines.

Key Structural Analogs

The following compounds are structurally related to 6-Methyl-2-vinylpyridine:

  • 2-Vinylpyridine - Lacks the methyl group at position 6, resulting in different steric and electronic properties

  • 3-Methyl-2-vinylpyridine - Features the methyl group at position 3 instead of position 6

  • 4-Vinylpyridine - Has the vinyl group at position 4, commonly used in polymerization processes

  • 6-Methyl-2-pyridyl methanol - Contains a hydroxymethyl group instead of a vinyl group at position 2, could serve as a synthetic precursor

  • 2(1H)-Pyridone, 6-methyl- - A tautomeric form where the pyridine nitrogen bears a hydrogen and position 2 has a carbonyl group Each of these structural variations results in compounds with different chemical reactivity patterns and potential applications.

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